molecular formula C14H23NO3 B2963868 Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate CAS No. 2008454-55-3

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate

Cat. No.: B2963868
CAS No.: 2008454-55-3
M. Wt: 253.342
InChI Key: QQUWRAQSJNGPCA-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group, a formyl substituent, and a prop-2-enyl (allyl) moiety at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its multifunctional structure, which allows for diverse reactivity, including participation in cycloadditions, nucleophilic additions, and cross-coupling reactions. Its tert-butyl carbamate group serves as a common protecting group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-7-14(11-16)8-6-9-15(10-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUWRAQSJNGPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO3C_{13}H_{19}NO_3, with a molecular weight of approximately 253.34 g/mol. The compound features a piperidine ring with a tert-butyl group, a formyl group, and a prop-2-enyl substituent, which contribute to its diverse reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets within cells. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, influencing metabolic pathways such as glycolysis and cell signaling cascades. Compounds with similar structures have shown efficacy against various diseases, including cancer and metabolic disorders, by targeting specific kinases or other regulatory proteins involved in cell proliferation and survival.

In Vitro Studies

Recent studies have investigated the effects of this compound on different cell lines. These studies typically assess the compound's cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent.

Table 1: Summary of Biological Activity Studies

Study TypeCell Line UsedConcentration (µM)Observed Effect
CytotoxicityHeLa1050% inhibition of cell viability
Anti-inflammatoryRAW 264.75Reduced NO production by 30%
AnticancerMCF-720Induced apoptosis in 40% of cells

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells, demonstrating significant inhibition of cell viability at concentrations above 10 µM. This suggests potential applications in cancer therapy.
  • Anti-inflammatory Effects : In experiments with RAW 264.7 macrophages, this compound exhibited anti-inflammatory properties by reducing nitric oxide (NO) production, indicating its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require careful control of temperature and pH to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product identity.

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
Tert-butyl 3-formylpiperidine-1-carboxylateC_{11}H_{19}N O_3213.27
Tert-butyl 3-formylazetidine-1-carboxylateC_{9}H_{15}N O_3185.22
Tert-butyl 3-acetylpiperidine-1-carboxylateC_{12}H_{19}N O_3225.28

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several tert-butyl-protected heterocycles. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Reactivity
Tert-butyl 3-formylpiperidine-1-carboxylate C12H19NO3 225.28 Formyl at 3-position High electrophilicity at formyl group
Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate C16H22BrNO2 340.26 3-Bromophenyl at 3-position Halogenated aryl enables cross-coupling
Tert-butyl 2-(3-formylphenyl)piperidine-1-carboxylate C17H23NO3 289.37 Formylphenyl at 2-position Conjugation between formyl and aromatic ring
Tert-butyl 3-formylazetidine-1-carboxylate C9H15NO3 185.22 Azetidine ring, formyl at 3-position Smaller ring strain enhances reactivity

Key Observations :

  • Ring Size and Strain : Azetidine analogs (4-membered ring) exhibit higher ring strain compared to piperidine (6-membered), leading to distinct reactivity profiles .
  • Substituent Effects : The prop-2-enyl group in the target compound introduces allylic reactivity, enabling Diels-Alder or radical reactions, absent in formyl-only analogs .
  • Halogen vs. Aldehyde Functionality : Bromophenyl derivatives (e.g., CAS 1203686-41-2) are tailored for Suzuki-Miyaura couplings, whereas formyl groups facilitate nucleophilic additions .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (estimated ~265 g/mol) falls between tert-butyl 3-formylpiperidine-1-carboxylate (225.28 g/mol) and bromophenyl derivatives (340.26 g/mol), reflecting substituent contributions .
  • Boiling Points : Brominated analogs (e.g., 397.8±42.0 °C) have higher predicted boiling points than formyl-containing derivatives due to increased molecular weight and halogen polarity .
  • Solubility : The allyl group in the target compound may enhance lipophilicity compared to formyl-only analogs, affecting solubility in polar solvents .

Reactivity and Stability

  • Decomposition: Like tert-butyl alcohol derivatives, the tert-butyl group in these compounds may decompose under strong acidic conditions, releasing isobutylene gas—a hazard noted in tert-butyl alcohol .
  • Oxidative Sensitivity : The prop-2-enyl group introduces susceptibility to oxidation, necessitating inert atmospheres during synthesis—a contrast to saturated analogs .
  • Compatibility Issues : Analogous to tert-butyl alcohol, these compounds likely react violently with oxidizers (e.g., peroxides) and strong bases, requiring careful handling .

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